CGRP Receptor Binding Affinity Comparison
BMS-846372 exhibits a human CGRP receptor binding affinity (Kᵢ) of 0.070 ± 0.021 nM, which is within the same order of magnitude but quantitatively distinct from other clinically advanced gepants. Specifically, it shows 2.6-fold lower affinity than rimegepant (Kᵢ = 0.027 nM) , 2.7-fold lower than atogepant (Kᵢ = 0.026 nM) , and nearly equivalent affinity to ubrogepant (Kᵢ = 0.067 nM) . It is approximately 4.9-fold less potent than the earliest prototype gepant, olcegepant (Kᵢ = 14.4 pM = 0.0144 nM) [1]. This affinity positions BMS-846372 as a well-characterized reference compound for establishing baseline CGRP receptor antagonism in vitro.
| Evidence Dimension | Human CGRP receptor binding affinity (Kᵢ, nM) |
|---|---|
| Target Compound Data | 0.070 ± 0.021 nM (n = 13) |
| Comparator Or Baseline | Ubrogepant: 0.067 nM; Rimegepant: 0.027 nM; Atogepant: 0.026 nM; Olcegepant (BIBN4096BS): 0.0144 nM |
| Quantified Difference | BMS-846372 exhibits 2.6-fold lower affinity than rimegepant, 2.7-fold lower than atogepant, and nearly identical affinity to ubrogepant. |
| Conditions | Radioligand binding assay using ¹²⁵I-CGRP in SK-N-MC cell membranes. |
Why This Matters
Researchers requiring a CGRP antagonist with a well-documented, intermediate binding affinity for assay development and cross-validation should select BMS-846372 to benchmark against both more potent (atogepant, rimegepant) and less potent analogs.
- [1] Doods H, Hallermayer G, Wu D, Entzeroth M, Rudolf K, Engel W, Eberlein W. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist. Br J Pharmacol. 2000 Feb;129(3):420-3. View Source
